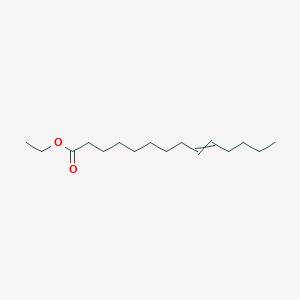

Ethyl tetradec-9-enoate

Description

Contextualization within Unsaturated Fatty Acid Esters Research

Unsaturated fatty acid esters, a broad class of organic molecules, are fundamental components of fats and oils and are of great interest to the oleochemical industry. scielo.br These compounds serve as versatile and renewable feedstocks for a variety of chemical transformations. scielo.br Research in this area often focuses on modifying the structure of readily available unsaturated fatty acid esters, such as ethyl oleate (B1233923), to produce valuable chemicals. scielo.br

One of the key synthetic methods employed in this field is olefin metathesis, a reaction that allows for the rearrangement of carbon-carbon double bonds. scielo.br Cross-metathesis, a variation of this reaction, has been successfully used to synthesize ethyl tetradec-9-enoate. For instance, the cross-metathesis of ethyl oleate with dec-5-ene (B1669984) yields a mixture of the cis and trans isomers of this compound. scielo.br This reaction demonstrates the utility of unsaturated fatty acid esters as starting materials for creating new and valuable compounds. scielo.br

Significance in Chemical Ecology and Biosynthetic Pathways

In the realm of chemical ecology, this compound is recognized as a significant component of the marking pheromones of certain bumblebee species. researchgate.netuliege.be Male bumblebees of the species Bombus lucorum produce a complex blend of compounds in their cephalic labial glands, with this compound being the most abundant component, to attract females for mating. researchgate.netbucek-lab.org The composition of these pheromones can vary dramatically even among closely related species, highlighting the evolutionary divergence of chemical signaling. researchgate.net

The biosynthesis of this compound in bumblebees involves a series of enzymatic reactions starting from fatty acids. researchgate.net Studies have shown that the process involves fatty acid desaturases (FADs), enzymes that introduce double bonds into fatty acid chains. researchgate.netbucek-lab.org In B. lucorum, a Δ9-desaturase is responsible for creating the double bond at the 9-position of a 14-carbon fatty acid precursor. bucek-lab.org Subsequent esterification with ethanol (B145695) results in the formation of this compound. bucek-lab.org Research into these biosynthetic pathways provides insights into the genetic and molecular mechanisms that drive the evolution of chemical communication in insects. researchgate.net

Table 1: Chemical Properties of Ethyl (Z)-tetradec-9-enoate

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C16H30O2 | ||

| Molecular Weight | 254.41 | g/mol | |

| Standard Gibbs free energy of formation (ΔfG°) | -69.86 | kJ/mol | |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -501.15 | kJ/mol | |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 40.18 | kJ/mol | |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 60.32 | kJ/mol | |

| Log10 of Water solubility in mol/l (log10WS) | -5.24 | ||

| Octanol/Water partition coefficient (logPoct/wat) | 5.027 | ||

| Critical Pressure (Pc) | 1417.57 | kPa | |

| Normal Boiling Point Temperature (Tboil) | 645.93 | K |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane |

| 2,3-dihydrofarnesal |

| 2,3-dihydrofarnesol |

| 2-hydroxyundecan-6-one |

| dec-5-ene |

| elaidic acid ethyl ester |

| ethanol |

| ethyl (E)-tetradec-9-enoate |

| ethyl (Z)-9-tetradecenoate |

| ethyl dodecanoate (B1226587) |

| ethyl hexadec-7-enoate |

| ethyl hexadec-9-enoate (B1259142) |

| ethyl oleate |

| ethyl tetradec-7-enoate |

| ethyl tetradecanoate |

| geranylcitronellol |

| hexadecanol |

| hexadec-7-enal |

| hexadec-9-enol |

| methyl (E)-tetradec-4-enoate |

| methyl cis-octadec-9-enoate |

| methyl oleate |

| octadeca-9,12-dienol |

| octadeca-9,12,15-trienol |

| octadecanol |

| oleic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl tetradec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h7-8H,3-6,9-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEDZEIUAKXCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80781926 | |

| Record name | Ethyl tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80781926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24880-50-0 | |

| Record name | Ethyl tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80781926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Ethyl Tetradec 9 Enoate

Chemo-Enzymatic and Chemical Synthesis Approaches

The synthesis of ethyl tetradec-9-enoate can be broadly categorized into chemo-enzymatic and purely chemical methods. Chemo-enzymatic processes combine the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful route for synthesis. beilstein-journals.orgmdpi.com Chemical synthesis, on the other hand, relies on traditional organic reactions and modern catalytic methods.

Cross-Metathesis Reactions for this compound Production

Olefin metathesis, a reaction that involves the redistribution of olefin (alkene) bonds, is a prominent method for synthesizing this compound. uwindsor.ca Cross-metathesis, a variant of this reaction, is particularly useful as it allows for the combination of two different olefins to create new ones. scielo.brresearchgate.net

The success of cross-metathesis reactions heavily depends on the catalyst employed. Several metal-based catalysts have proven effective for the metathesis of unsaturated fatty acid esters. scielo.br

Tungsten (W), Molybdenum (Mo), and Rhenium (Re)-based catalysts: These are among the earlier and well-studied catalytic systems. For instance, a WCl6/Me4Sn system has been used in the metathesis of unsaturated fatty acid esters. scielo.br Similarly, rhenium- and molybdenum-based catalysts, particularly heterogeneous ones, have gained significant attention for their high selectivity. scielo.br

Ruthenium (Ru)-based catalysts: The development of well-defined ruthenium carbene complexes, such as Grubbs and Hoveyda-Grubbs catalysts, has revolutionized olefin metathesis. nih.govresearchgate.net These catalysts exhibit high tolerance to various functional groups, including the ester group present in the precursors of this compound. nih.govconicet.gov.ar Second-generation Hoveyda-Grubbs catalysts, in particular, have demonstrated high yields and selectivities in the cross-metathesis of methyl oleate (B1233923). conicet.gov.ar N-heterocyclic carbene (NHC) ligands have been instrumental in developing stable and efficient ruthenium catalysts for these transformations. mdpi.com

| Catalyst Type | Examples | Key Features |

| Tungsten-based | WCl6/Me4Sn | Early generation catalyst system. scielo.br |

| Rhenium-based | Re2O7/Al2O3/Me4Sn | Heterogeneous, good for catalyst activation and regeneration. scielo.br |

| Molybdenum-based | Mo-alkylidene complexes | Can offer high activity and Z-selectivity. researchgate.net |

| Ruthenium-based | Grubbs catalysts, Hoveyda-Grubbs catalysts | High functional group tolerance, high activity and stability. nih.govresearchgate.net |

The synthesis of this compound via cross-metathesis utilizes readily available unsaturated fatty acid esters.

A primary route involves the cross-metathesis of ethyl oleate with dec-5-ene (B1669984). scielo.br This reaction effectively shortens the carbon chain of the C18 ester to the desired C14 length of the target molecule.

Furthermore, mixtures of unsaturated C18 ethyl esters, such as those derived from the transesterification of vegetable oils like olive, sunflower, or linseed oil, can be reacted with an excess of dec-5-ene to produce this compound. scielo.br The use of these natural and renewable feedstocks makes this an attractive approach from a green chemistry perspective. acs.org

| Feedstock 1 | Feedstock 2 | Product |

| Ethyl Oleate | Dec-5-ene | This compound scielo.br |

| Unsaturated C18 Ethyl Esters (from vegetable oils) | Dec-5-ene | This compound scielo.br |

A characteristic of the cross-metathesis reaction for producing this compound is the formation of a mixture of geometric isomers. The product is typically a blend of cis (Z) and trans (E) isomers of this compound. scielo.br The specific ratio of these isomers can be influenced by the catalyst and reaction conditions. While some applications may require a specific isomer, the initial product of this synthesis route is often a mixture.

Feedstock Precursors (e.g., Ethyl Oleate, Unsaturated C18 Ethyl Esters from Vegetable Oils with Dec-5-ene)

Ethenolysis as a Synthesis Route

Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene (B1197577) (ethene) to produce two terminal olefins. This process can be a key step in a multi-step synthesis of this compound. For instance, the ethenolysis of methyl oleate yields 1-decene (B1663960) and methyl 9-decenoate. scielo.br While not a direct synthesis of this compound, the resulting products can serve as valuable intermediates for subsequent reactions to obtain the desired compound. scielo.br The reaction is often driven to completion by using an excess of ethylene. scielo.br

Traditional Organic Synthesis Techniques

Beyond metathesis, traditional organic synthesis methods can also be employed to produce this compound and its derivatives. These methods often involve building the carbon skeleton through sequential reactions. For example, Wittig-type reactions, which form carbon-carbon double bonds, are a common strategy in the synthesis of unsaturated compounds like insect pheromones. nyxxb.cn Another established method is direct esterification, which involves the reaction of the corresponding carboxylic acid (tetradec-9-enoic acid) with ethanol (B145695). evitachem.com These classical approaches, while potentially involving more steps, can offer high stereochemical control, which is crucial for synthesizing specific isomers of the target molecule.

Homologation of Fatty Alkenes to Ester Precursors

Homologation, the process of extending a carbon chain by a specific number of atoms, presents a powerful strategy for converting readily available fatty alkenes into more complex molecules, including ester precursors. google.com This method involves reacting a C4-C17 alkene, which has a suitable leaving group like a halide or sulfonate, with a homologation reagent that adds one or two carbon atoms. google.com

A documented example is the preparation of ethyl (Z)-2-cyanotetradec-9-enoate through the reaction of (Z)-dodec-9-en-1-yl methanesulfonate (B1217627) with ethyl cyanoacetate (B8463686). google.com In this process, the methanesulfonate acts as a leaving group, and the ethyl cyanoacetate serves as the two-carbon homologation reagent. google.com This reaction is typically performed in the presence of a strong base, such as sodium hydride (NaH), and a catalyst like sodium iodide. google.com The resulting product, an alkyl (2-cyano)alkenoate, is a versatile precursor that can be further converted to the desired ester. google.com

Enzymatic Esterification for Targeted Synthesis

Enzymatic esterification has emerged as a highly effective and environmentally conscious method for synthesizing esters like this compound. scielo.br This approach utilizes enzymes, most commonly lipases, as biocatalysts. scielo.br Lipases can catalyze esterification reactions between a fatty acid and an alcohol with high specificity and under mild conditions, often eliminating the need for harsh chemical reagents and protecting groups. scielo.brmdpi.com These enzymes can also reverse the reaction, hydrolyzing esters, but the equilibrium can be shifted towards synthesis in non-aqueous or low-water systems. scielo.br

The synthesis of various fatty acid ethyl esters, such as ethyl (Z)-hexadec-9-enoate, has been successfully demonstrated through the lipase-catalyzed esterification of the corresponding fatty acid with ethanol. mdpi.com This highlights the general applicability of this method for producing a wide range of esters. mdpi.com

Lipase-Catalyzed Synthesis

Lipases (EC 3.1.1.3) are the primary enzymes used for the synthesis of fatty acid esters. scielo.br Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Rhizopus oryzae are widely employed due to their stability, broad substrate specificity, and catalytic efficiency. nih.govmdpi.com

The general mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acyl donor (the fatty acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the acyl acceptor (the alcohol) to form the ester and regenerate the free enzyme. scielo.br The synthesis of various fatty acid ethyl esters has been achieved with high yields using lipase (B570770) catalysis. For instance, the esterification of docosahexaenoic acid (DHA) with ethanol catalyzed by immobilized Candida antarctica lipase resulted in an 88% yield. mdpi.com

Optimization of Enzymatic Reaction Parameters (e.g., Solvent-free Systems)

Optimizing reaction parameters is crucial for achieving high conversion rates and yields in lipase-catalyzed ester synthesis. Key parameters include the choice of solvent (or lack thereof), substrate molar ratio, enzyme loading, temperature, and water activity. mdpi.comscirp.org

Solvent-free systems (SFS) are particularly attractive for industrial applications as they reduce costs, minimize environmental impact, and simplify downstream processing. scirp.orgresearchgate.net In such systems, the substrates themselves act as the reaction medium. nih.govmdpi.com The optimization of these reactions often involves using response surface methodology (RSM) to study the interplay between different variables. nih.govredalyc.org

A critical parameter in solvent-free systems is the thermodynamic water activity (a_w), as water is a byproduct of esterification and can shift the equilibrium towards hydrolysis. nih.gov Controlling a_w, for example by using molecular sieves, is essential for maximizing ester yield. researchgate.net Studies have shown that for the synthesis of various esters, optimal conditions can lead to very high conversions, often exceeding 90%. nih.govscirp.org

Table 1: Key Parameters for Optimization of Solvent-Free Enzymatic Esterification

| Parameter | Importance | Typical Optimized Conditions | Reference |

|---|---|---|---|

| Substrate Molar Ratio | Affects reaction equilibrium and kinetics. An excess of one substrate (often the alcohol) can drive the reaction forward. | Varies greatly depending on substrates; e.g., 1:12.6 (nerol to ethyl acetate) or 3:1 ((-)-menthol to lauric acid). | nih.govscirp.org |

| Enzyme Loading | Determines the reaction rate. Higher loading increases the rate but also the cost. | Typically 2-6% (w/w) of total substrate mass. | nih.govmdpi.comscirp.org |

| Temperature | Influences reaction rate and enzyme stability. An optimal temperature exists before denaturation occurs. | Often between 40°C and 60°C. | nih.govscirp.orgredalyc.org |

| Water Activity (a_w) | Crucial for shifting equilibrium towards synthesis by removing water. Low a_w is generally favored. | Optimal a_w can be around 0.55. | nih.gov |

Precursor and Downstream Product Synthesis in Research Contexts

The synthesis of this compound is often embedded in a larger synthetic sequence that requires the preparation of specific precursors.

Synthesis of Related Alkenes (e.g., (Z)-Dodec-9-en-1-yl Methanesulfonate)

The precursor (Z)-dodec-9-en-1-yl methanesulfonate is a key intermediate for homologation reactions. google.com Its synthesis starts from the corresponding alcohol, (Z)-dodec-9-en-1-ol. The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM). rsc.org The base neutralizes the hydrochloric acid generated during the reaction. This transformation converts the hydroxyl group into a good leaving group (mesylate), making the molecule susceptible to nucleophilic substitution, as required for the subsequent homologation step. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Acetic acid | C₂H₄O₂ |

| Butyric acid | C₄H₈O₂ |

| Candida antarctica lipase | N/A |

| Candida rugosa lipase | N/A |

| Dichloromethane | CH₂Cl₂ |

| Docosahexaenoic acid (DHA) | C₂₂H₃₂O₂ |

| Ethanol | C₂H₆O |

| Ethyl (Z)-2-cyanotetradec-9-enoate | C₁₇H₂₉NO₂ |

| Ethyl (Z)-hexadec-9-enoate | C₁₈H₃₄O₂ |

| Ethyl cyanoacetate | C₅H₇NO₂ |

| This compound | C₁₆H₃₀O₂ |

| Lauric acid | C₁₂H₂₄O₂ |

| (-)-Menthol | C₁₀H₂₀O |

| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S |

| Pentanal | C₅H₁₀O |

| Pyridine | C₅H₅N |

| Rhizopus oryzae lipase | N/A |

| Sodium hydride | NaH |

| Sodium iodide | NaI |

| Triethylamine (Et3N) | C₆H₁₅N |

| (Z)-dodec-9-en-1-ol | C₁₂H₂₄O |

| (Z)-Dodec-9-en-1-yl methanesulfonate | C₁₃H₂₆O₃S |

Synthesis of Cyano-Derivatives (e.g., Ethyl (Z)-2-Cyanotetradec-9-enoate)

The synthesis of ethyl (Z)-2-cyanotetradec-9-enoate can be achieved through the reaction of (Z)-dodec-9-en-1-yl methanesulfonate with ethyl cyanoacetate. In this process, ethyl cyanoacetate is added to a suspension of sodium hydride (NaH) in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) under an inert atmosphere at a cooled temperature of 0°C. The mixture is stirred and then warmed to room temperature. Subsequently, (Z)-dodec-9-en-1-yl methanesulfonate and a catalytic amount of anhydrous sodium iodide are introduced. The reaction mixture is heated to reflux to drive the reaction to completion. Following the reaction, the mixture is quenched with a saturated ammonium (B1175870) chloride (NH4Cl) solution. The final product, ethyl (Z)-2-cyanotetradec-9-enoate, is then isolated and purified through methods such as distillation, crystallization, or chromatography.

Table 1: Reagents for the Synthesis of Ethyl (Z)-2-Cyanotetradec-9-enoate

| Reactant/Reagent | Role |

|---|---|

| (Z)-Dodec-9-en-1-yl methanesulfonate | Starting material |

| Ethyl cyanoacetate | Reactant |

| Sodium hydride (NaH) | Base |

| Tetrahydrofuran (THF)/Dimethylformamide (DMF) | Solvent |

| Sodium iodide | Catalyst |

| Saturated Ammonium Chloride (NH4Cl) solution | Quenching agent |

Derivatization to Alcohols (e.g., (Z)-Tetradec-9-en-1-ol)

Ethyl (Z)-tetradec-9-enoate can be converted to (Z)-tetradec-9-en-1-ol through reduction. One method involves the use of a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride. googleapis.com Another approach utilizes lithium aluminium hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF). nyxxb.cn In a typical procedure, LiAlH4 is suspended in anhydrous THF under an argon atmosphere at 0°C. A solution of the ethyl ester, in this case, an analogue like (Z)-dodec-7-enoate in THF, is then added. nyxxb.cn The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure the complete reduction of the ester to the corresponding alcohol. nyxxb.cn The Wittig coupling of phosphonium (B103445) salt with pentanal has also been described as a method to produce (Z)-tetradec-9-en-1-ol, yielding a pale yellow oil. nyxxb.cn

Table 2: Synthesis of (Z)-Tetradec-9-en-1-ol

| Reactant/Reagent | Role | Reference |

|---|---|---|

| Ethyl (Z)-tetradec-9-enoate | Starting material | googleapis.com |

| Sodium bis(2-methoxyethoxy)aluminum hydride | Reducing agent | googleapis.com |

| (Z)-Dodec-7-enoate (analogue) | Starting material | nyxxb.cn |

| Lithium aluminium hydride (LiAlH4) | Reducing agent | nyxxb.cn |

| Tetrahydrofuran (THF) | Solvent | nyxxb.cn |

| Phosphonium salt and pentanal | Reactants for Wittig coupling | nyxxb.cn |

Biological Roles and Chemical Ecology of Ethyl Tetradec 9 Enoate

Role as an Insect Pheromone

In many bumblebee species, males utilize a marking pheromone (MP) produced in their cephalic labial glands to attract conspecific females. bucek-lab.org This pheromone is a complex mixture of volatile compounds that males deposit on prominent objects along their flight paths. wikipedia.org Females are then attracted to these scented routes, increasing the likelihood of encountering a potential mate. wikipedia.org Ethyl tetradec-9-enoate is a primary example of a compound used in this chemical communication system.

Comparative Pheromone Chemistry Across Bombus Species

The chemical composition of male marking pheromones varies significantly across different Bombus species, even among those that are closely related. This chemical diversity is a key factor in maintaining reproductive isolation between species. For instance, while Bombus lucorum primarily utilizes fatty acid-derived ethyl esters like this compound, the pheromone of Bombus terrestris is dominated by isoprenoid compounds, and Bombus lapidarius uses fatty acid-derived alcohols. bucek-lab.orgresearchgate.net

Table 2: Major Marking Pheromone Components in Selected Bombus Species

| Species | Major Pheromone Component(s) | Chemical Class |

|---|---|---|

| Bombus lucorum | This compound, Ethyl dodecanoate (B1226587) | Fatty Acid Derivatives (Esters) |

| Bombus terrestris | 2,3-Dihydrofarnesol, Ethyl dodecanoate | Isoprenoid, Fatty Acid Derivative (Ester) |

| Bombus lapidarius | Hexadec-9-en-1-ol, Hexadecan-1-ol | Fatty Acid Derivatives (Alcohols) |

Data compiled from various sources. researchgate.netresearchgate.netwiley.com

This variation in pheromone chemistry highlights the evolutionary divergence of chemical communication systems within the Bombus genus. The specificity of these chemical signals is crucial for ensuring that mating occurs between individuals of the same species.

Divergence of Fatty Acid-Derived Pheromones

Presence in Other Insect Species and Potential Chemo-Ecological Significance

The presence of this compound is not limited to bumblebees; it has also been identified in other insect orders, notably in fruit flies of the genus Bactrocera, where it may play a role in chemical communication.

Ethyl (Z)-tetradec-9-enoate has been identified as a volatile compound emitted by the peach fruit fly, Bactrocera zonata. researchgate.net Studies analyzing the chemical profiles of volatiles released by both sexes have detected this ethyl ester. researchgate.nethuji.ac.il These emissions often follow a diel periodicity, with releases peaking at specific times of the day, such as dusk. huji.ac.il The presence of this compound and other ethyl esters in these emissions suggests they may function as semiochemicals, potentially as part of the species' pheromone blend that mediates sexual interactions. researchgate.net

Beyond volatile emissions, fatty acid esters, including those related to this compound, are found in the epicuticular chemistry of Bactrocera species. In a comprehensive analysis of the Bactrocera dorsalis species complex, a variety of fatty acid esters were identified in the epicuticular washes of females, although these were absent in males. plos.orgnih.govresearchgate.net While this compound was not the specific compound highlighted, the closely related saturated compound, ethyl tetradecanoate, was found to be one of the key esters contributing to the chemical differentiation between the female entities of the species complex. plos.orgnih.gov

In another species, Bactrocera kraussi, ethyl (Z)-tetradec-9-enoate was identified in the rectal glands of females. mdpi.com Furthermore, gas chromatography-electroantennogram detection (GC-EAD) studies revealed that the antennae of male B. kraussi are responsive to ethyl (Z)-tetradec-9-enoate, along with other female-specific compounds like ethyl dodecanoate and ethyl tetradecanoate. mdpi.comresearchgate.net This electrophysiological response strongly indicates a potential role for these compounds as pheromones, attracting males or mediating other sexual interactions. mdpi.comresearchgate.net

Table 2: Identification of this compound and Related Compounds in Bactrocera Species

| Species | Compound | Source of Identification | Potential Role | Source(s) |

|---|---|---|---|---|

| Bactrocera zonata | Ethyl (Z)-tetradec-9-enoate | Volatile Emissions | Semiochemical/Pheromone | researchgate.net, huji.ac.il |

| Bactrocera kraussi | Ethyl (Z)-tetradec-9-enoate | Female Rectal Glands | Pheromone (EAG active for males) | mdpi.com, researchgate.net |

| ***Bactrocera dorsalis* complex** | Ethyl tetradecanoate | Female Epicuticular Wax | Chemical Taxonomy | plos.org, nih.gov |

Association with Bactrocera zonata Volatile Emissions

Biosynthetic Pathways of this compound

Fatty Acid Precursor Incorporation Studies (e.g., Isotopic Labeling with 2H, 13C Fatty Acids)

The biosynthesis of this compound and other fatty acid-derived pheromones in bumblebees has been investigated using stable isotope labeling techniques. researchgate.net These studies provide direct evidence for the incorporation of fatty acid precursors into the final pheromone components. In experiments involving Bombus lucorum, males were either fed or injected with fatty acids (such as C12, C14, C16, and C18 saturated fatty acids) that were isotopically labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C). researchgate.net

Following a period of in vivo incubation, the labial gland secretions were extracted and analyzed. The results clearly showed that the labeled fatty acids were metabolized and incorporated into the most abundant aliphatic compounds in the pheromone blend, including the primary component, this compound. researchgate.net This confirmed that the insect utilizes dietary or stored fatty acids for pheromone synthesis. researchgate.net

These findings support a key hypothesis regarding pheromone biosynthesis: fatty acids stored as triacylglycerols in the fat body are transported via the hemolymph to the cephalic labial gland. researchgate.netnih.govresearchgate.net In the gland, they undergo modification, including desaturation and esterification, to produce the final pheromone molecules. researchgate.netresearchgate.net The flexibility of this system allows the bumblebee to synthesize its species-specific signal from common metabolic precursors. researchgate.net

Enzymatic Machinery in Pheromone Biosynthesis

The biosynthesis of moth sex pheromones, including compounds like this compound, is a specialized extension of general fatty acid metabolism. nih.gov It involves a series of enzymatic steps that modify common fatty acids into species-specific signaling molecules. researchgate.netnih.gov The process typically begins with de novo fatty acid synthesis, followed by desaturation, chain-shortening or elongation, and functional group modifications. researchgate.netpnas.orgpnas.org

Fatty acid desaturases (FADs) are critical enzymes that introduce double bonds into specific positions of the acyl-CoA chain of fatty acid precursors, a key step in generating the structural diversity of pheromones. plos.orgd-nb.info These enzymes are often highly specific and play a crucial role in determining the final pheromone components. pnas.org Among these, Δ9-desaturase is a well-studied, rate-limiting enzyme that introduces a cis-double bond at the Δ9 position of an acyl-CoA substrate. jst.go.jp

While many moth species have evolved unique desaturases (like Δ11 or Δ14) for their specific pheromone production, the Δ9-desaturase remains a fundamental enzyme. plos.orgpnas.org It is considered an evolutionary precursor to other pheromone-specific desaturases. capes.gov.br In some species, Δ9-desaturases are directly involved in producing pheromone precursors. For instance, in Spodoptera littoralis, a Δ9-desaturase expressed in the pheromone gland produces (Z)-9-hexadecenoic and (Z)-9-octadecenoic acids. nih.gov Functional assays have shown that these enzymes can utilize myristic acid (a C14 saturated fatty acid) to produce (Z)-9-tetradecenoic acid, the direct fatty acid precursor to this compound. nih.gov

Identifying the specific enzymes involved in pheromone biosynthesis relies on modern molecular techniques. A primary strategy is the comparative analysis of transcriptomes from the female moth's pheromone gland versus other tissues, such as the abdomen or the entire body. researchgate.netcore.ac.uk Genes that are significantly overexpressed in the pheromone gland are flagged as strong candidates for involvement in pheromone synthesis. researchgate.netresearchgate.net

Once candidate genes are identified, their precise function is confirmed through heterologous expression and activity assays. researchgate.net Scientists insert the candidate gene into a host system—commonly yeast (Saccharomyces cerevisiae), but also insect cell lines or plants—that does not naturally produce the compound of interest. core.ac.ukresearchgate.net The host is then supplied with a hypothesized precursor substrate, and the products are analyzed. This method has been successfully used to characterize the function of numerous desaturases and other biosynthetic enzymes. nih.govnih.govcore.ac.uk For example, studies in Agrotis segetum and Spodoptera litura utilized transcriptome sequencing to pinpoint specific desaturases and reductases, whose functions were later confirmed through such assays. nih.govplos.org

Following the introduction of double bonds by desaturases, the fatty acyl-CoA precursor undergoes further modifications to become a functional pheromone. nih.gov A critical step is the reduction of the fatty acyl-CoA to a fatty alcohol, a reaction catalyzed by fatty-acyl reductases (FARs). nih.govpnas.orgplos.org These enzymes are pivotal in producing the alcohol functional group common in many moth pheromones. pnas.org The activity of FARs is often the rate-limiting step in pheromone production and can be regulated by the pheromone biosynthesis activating neuropeptide (PBAN). tandfonline.com In the silkmoth Bombyx mori, research has shown that PBAN specifically accelerates this reduction step. tandfonline.com A single FAR enzyme can exhibit broad substrate specificity, enabling it to produce multiple alcohol precursors required for a complex pheromone blend from various desaturated fatty acids. pnas.org

The final step to form an ethyl ester like this compound is esterification. This involves the enzymatic connection of the fatty alcohol (tetradec-9-enol) with an ethyl group. cuni.cz While the formation of acetate (B1210297) esters by acetyltransferases is well-documented, the specific enzymes responsible for forming ethyl esters in insect pheromone biosynthesis are less characterized but are understood to be part of the terminal functional group modification process. nih.govcuni.cz

The fatty acid precursors required for pheromone synthesis are often produced in the fat body and must be transported via the hemolymph to the specialized pheromone gland cells. researchgate.netnih.gov This transport across the cell membrane is facilitated by Fatty Acid Transport Proteins (FATPs). nih.gov These proteins are evolutionarily conserved and play a vital role in the uptake of extracellular long-chain fatty acids. nih.gov

In the silkmoth Bombyx mori, a specific FATP (BmFATP) is predominantly expressed in the pheromone gland, with its expression increasing just before the moth's final emergence as an adult. nih.gov This protein is essential for taking up fatty acid precursors, which are then stored as triacylglycerols in cytoplasmic lipid droplets within the gland cells. nih.gov Studies using RNA interference to silence the BmFATP gene resulted in a significant drop in both triacylglycerol storage and the production of the final pheromone, bombykol. nih.gov This highlights the critical role of FATPs in supplying the necessary building blocks for pheromonogenesis. nih.gov Homologs of these transport proteins have been identified in the transcriptomes of other moths, suggesting a conserved mechanism. d-nb.inforesearchgate.net

Investigating Post-Desaturation Steps (e.g., Fatty Acid Reduction, Esterification)

Natural Occurrence in Plant Extracts

Presence in Essential Oil of Zizyphus lotus (B1177795) Fruit

This compound and related compounds are not exclusive to the animal kingdom and have been identified in plant-derived essential oils. The essential oil extracted from the fruit of Zizyphus lotus (L.) Desf., a member of the Rhamnaceae family, is a notable source. impactfactor.orgresearchgate.net Analysis of this essential oil, collected in northeastern Algeria, revealed that fatty acids and their esters constitute the major fraction, accounting for 78.9% of the total oil. impactfactor.orgresearchgate.net

While this compound itself was not listed as a major component, several closely related compounds were identified, indicating the presence of the necessary biochemical pathways for its synthesis. The analysis identified both (Z)-tetradec-9-enoic acid and (E)-tetradec-9-enoic acid, which are the direct acid precursors to the target compound. researchgate.net Furthermore, the saturated analogue, ethyl tetradecanoate, was present at 6.1%. impactfactor.orgresearchgate.net The most prominent unsaturated ethyl ester found was ethyl (Z)-hexadec-9-enoate (a C16 chain) at 7.9%. impactfactor.orgresearchgate.net The presence of both the C14 backbone and the Δ9 double bond chemistry within the fruit's metabolic profile strongly suggests that this compound could be a minor, yet present, constituent.

Table 1: Major Fatty Acid-Related Compounds in the Essential Oil of Zizyphus lotus Fruit

| Compound | Percentage (%) |

| Ethyl hexadecanoate | 12.0% |

| Decanoic acid | 11.0% |

| Ethyl dodecanoate | 9.4% |

| Ethyl (Z)-hexadec-9-enoate | 7.9% |

| Dodecanoic acid | 6.5% |

| Ethyl tetradecanoate | 6.1% |

| Tetradecanoic acid | 5.0% |

| Ethyl decanoate | 4.8% |

| Octanoic acid | 3.1% |

| Ethyl undecanoate | 2.8% |

| Nonanoic acid | 2.4% |

| Undecanoic acid | 2.1% |

| (Z)-Tetradec-9-enoic acid | 0.3% |

| (E)-Tetradec-9-enoic acid | 0.3% |

| Data sourced from Ourzeddine et al. (2017). impactfactor.orgresearchgate.net |

Analytical Methodologies for Ethyl Tetradec 9 Enoate Research

Chromatographic Separation and Detection

Chromatographic techniques are fundamental in the analysis of ethyl tetradec-9-enoate, enabling its separation, identification, and quantification from complex mixtures. These methods are crucial in various research areas, including the study of insect pheromones and the chemical analysis of natural products.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the identification and analysis of this compound. rjpbcs.comjgtps.com This technique separates volatile compounds in a sample, which are then ionized and identified based on their mass-to-charge ratio, providing a detailed chemical profile. nveo.orgpku.edu.cn In the study of insect pheromones, GC-MS has been instrumental in identifying this compound as a component of the rectal gland secretions in various fruit fly species of the Bactrocera genus. mdpi.com The identification process often involves comparing the mass spectra of the sample components with those in established libraries like the National Institute of Standards and Technology (NIST) library. uliege.be The analysis of crude extracts from natural sources, such as the plant Jatrophacurcus, has also utilized GC-MS to identify a wide range of compounds, including various fatty acid esters. nveo.org

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the quantitative analysis of organic compounds like this compound. jmb.or.kr This method is particularly valued for its high sensitivity and broad linear range, making it suitable for determining the concentration of specific compounds in a mixture. e-rihs.eu In the context of analyzing long-chain fatty acids and their derivatives, GC-FID provides a reliable and straightforward alternative to mass spectrometry-based methods. jmb.or.kr The technique has been successfully applied to quantify components of bumblebee sex pheromones, where this compound is a significant compound. uliege.be

Two-Dimensional Comprehensive Gas Chromatography (GC×GC) with Mass Detection

For highly complex mixtures, two-dimensional comprehensive gas chromatography (GC×GC) coupled with a mass detector, often a time-of-flight mass spectrometer (TOF-MS), offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC. researchgate.netmdpi.com This advanced technique subjects the sample to two distinct separation columns, resolving compounds that may co-elute in a single column system. plos.org The application of GC×GC-TOFMS has been pivotal in the in-depth analysis of volatile organic compounds (VOCs) from various sources, including the complex scent profiles associated with decomposition. plos.org In the study of insect pheromones, GC×GC has been employed to achieve detailed separation and identification of numerous components, including this compound. researchgate.netcuni.cz

Quantitative Analysis Techniques

Several quantitative analysis techniques are employed in conjunction with chromatographic methods to determine the concentration of this compound. The total ion current (TIC) mode in GC-MS can be used for quantification, although it is often less accurate than other methods. A more precise approach involves using peak area ratios, where the peak area of the target analyte is compared to that of an internal standard. internationaloliveoil.org External calibration is another common method, where a calibration curve is generated using standards of known concentrations. uliege.bejekosae.or.kr This technique was used to quantify EAG-active components in the labial gland secretions of bumblebees, with this compound being one of the quantified compounds. uliege.be The calculation for quantification using an internal standard is typically performed using the following formula:

Ester, mg/kg = (Ax * ms (B15284909) * 1000) / (As * m) Where:

Ax = area of the peak for the individual ester

As = area of the peak for the internal standard (e.g., methyl heptadecanoate)

ms = mass of the internal standard added (in milligrams)

m = mass of the sample (in grams) internationaloliveoil.org

Isomer Separation Challenges and Strategies

A significant challenge in the analysis of this compound is its separation from its isomers, such as ethyl tetradec-7-enoate. uliege.be These isomers often have very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult. In some studies, poor separation has led to the quantification of these isomers together. uliege.be The development of specialized chromatographic methods, including the use of specific stationary phases or advanced techniques like GC×GC, can provide strategies to overcome these separation challenges. cuni.czrsc.org The ability to separate and accurately identify isomers is crucial as different isomers can have distinct biological activities.

Spectroscopic Characterization in Synthesis and Biosynthesis Research

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound, particularly in the context of its synthesis and biosynthesis. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.

In synthetic organic chemistry, NMR spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the structure of synthesized this compound and its intermediates. scispace.commdpi.com For instance, the successful synthesis of related unsaturated esters has been verified by comparing the obtained spectral data with literature values. scispace.com Similarly, in the characterization of novel compounds, spectroscopic data is paramount for structural confirmation. mdpi.com

Infrared spectroscopy is another valuable tool, providing information about the functional groups present in the molecule. ijpsr.com In biosynthesis research, spectroscopic techniques are used to trace the incorporation of isotopically labeled precursors into this compound, shedding light on its biosynthetic pathways. The analysis of mass spectra of isotopically labeled compounds can reveal the biogenetic origins of the molecule. cuni.cz

Table 1. Analytical Techniques for this compound Research

| Analytical Technique | Application | Key Findings/Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and analysis of volatile compounds. rjpbcs.comjgtps.com | Identifies this compound in insect pheromones and natural product extracts. nveo.orgmdpi.com |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative analysis of organic compounds. jmb.or.kr | Provides high sensitivity and a broad linear range for quantification. e-rihs.eu |

| Two-Dimensional Comprehensive Gas Chromatography (GC×GC-MS) | Analysis of highly complex mixtures. researchgate.netmdpi.com | Offers enhanced separation power and sensitivity, resolving co-eluting compounds. plos.orgcuni.cz |

| Quantitative Analysis (e.g., External Calibration) | Determination of compound concentration. uliege.bejekosae.or.kr | Enables accurate quantification using standards of known concentrations. uliege.be |

| Spectroscopic Methods (NMR, IR) | Structural elucidation and characterization. scispace.commdpi.comijpsr.com | Confirms molecular structure in synthesis and helps elucidate biosynthetic pathways. cuni.czscispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. slideshare.net By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the configuration of the double bond.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their relative positions in the molecule. For this compound, specific chemical shifts and coupling patterns in the ¹H NMR spectrum would confirm the presence of the ethyl ester group and the location of the double bond within the fourteen-carbon chain.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing data on the carbon skeleton. magritek.com The chemical shifts of the carbon atoms, particularly those involved in the double bond, are critical for determining its cis or trans (Z or E) configuration. For instance, the ¹³C NMR spectrum of ethyl (E)-tetradec-9-enoate would show distinct signals for the two olefinic carbons, and their chemical shift values would be characteristic of the trans geometry. thegoodscentscompany.com

Table 1: Representative NMR Data for Unsaturated Ethyl Esters

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~5.34 | Olefinic protons (-CH=CH-) |

| ¹H | ~4.12 | Methylene protons of ethyl group (-OCH₂CH₃) |

| ¹H | ~2.28 | Methylene protons adjacent to carbonyl (α-CH₂) |

| ¹H | ~1.25 | Methyl protons of ethyl group (-OCH₂CH₃) |

| ¹³C | ~173.5 | Carbonyl carbon (C=O) |

| ¹³C | ~130.0 | Olefinic carbons (-CH=CH-) |

| ¹³C | ~60.1 | Methylene carbon of ethyl group (-OCH₂) |

| ¹³C | ~14.3 | Methyl carbon of ethyl group (-OCH₃) |

| Note: The exact chemical shifts can vary slightly based on the solvent and the specific isomer. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. unirioja.es Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a precise molecular formula.

For this compound (C₁₆H₃₀O₂), HRMS would provide an exact mass measurement, distinguishing it from other compounds that may have the same nominal mass. core.ac.uk This level of precision is crucial for confirming the identity of the compound in complex biological or chemical samples. cuni.cz

Molecular and Genetic Techniques in Biosynthesis Research

Understanding how organisms produce this compound involves investigating the underlying genetic and enzymatic pathways.

RNA Sequencing for Transcriptomic Profiling of Glands and Tissues

RNA Sequencing (RNA-Seq) offers a comprehensive and unbiased approach to analyzing the entire transcriptome—the complete set of RNA transcripts—of a specific tissue or gland. nih.govwikipedia.org This technique is particularly valuable for discovering novel genes involved in the biosynthesis of this compound. nih.gov By sequencing all the RNA molecules in a producing gland, researchers can identify all the genes that are active at that time. frontiersin.org Comparing the transcriptomes of producing versus non-producing glands allows for the identification of differentially expressed genes that are strong candidates for involvement in the biosynthetic pathway. plos.org

Heterologous Expression Systems for Enzyme Activity Assays

Once candidate genes for this compound biosynthesis are identified, their function must be confirmed. Heterologous expression systems, such as yeast (e.g., Saccharomyces cerevisiae) or E. coli, are commonly used for this purpose. ibwf.demdpi.com The gene of interest is inserted into the host organism, which then produces the corresponding enzyme. nih.gov The activity of this enzyme can then be tested by providing it with potential precursor molecules and analyzing the products for the presence of this compound. semanticscholar.org This approach allows for the definitive characterization of the enzymes and their specific roles in the biosynthetic pathway. cuni.cz

Future Research Directions and Unexplored Areas

Advanced Catalytic Systems for Sustainable Synthesis

The chemical synthesis of insect pheromones is often costly and can involve hazardous materials and byproducts. era-learn.euukri.orgearlham.ac.uk This has spurred research into more sustainable and cost-effective production methods.

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes, such as lipases, offers a green alternative for esterification. frontiersin.orgulisboa.pt Lipases can catalyze the formation of esters from alcohols and fatty acids under mild conditions. wur.nlmdpi.com Research is ongoing to optimize these enzymatic processes, including the use of immobilized enzymes for easier recovery and reuse. google.com Projects like SUSPHIRE are exploring the bioproduction of insect sex pheromones in plants and fungi, which could provide a low-cost and sustainable manufacturing platform. era-learn.euukri.orgearlham.ac.uk

Heterogeneous Catalysis: The development of solid acid and base catalysts can simplify product purification and reduce waste. semanticscholar.org Iron-catalyzed cross-coupling reactions are also showing promise as an eco-friendly method for synthesizing insect pheromones. nih.gov

Flow Chemistry: Continuous flow systems provide precise control over reaction parameters, which can improve efficiency and safety in chemical synthesis. frontiersin.org

Renewable Feedstocks: Utilizing renewable resources, such as those derived from lignocellulosic biomass, to produce the necessary fatty acid and alcohol precursors is a key goal for sustainable synthesis. frontiersin.org

Table 1: Comparison of Catalytic Systems for Ethyl tetradec-9-enoate Synthesis

| Catalytic System | Advantages | Challenges |

|---|---|---|

| Homogeneous Catalysis | High activity and selectivity. | Difficult catalyst recovery and product purification. |

| Heterogeneous Catalysis | Easy catalyst separation, potential for reuse. semanticscholar.org | Can have lower activity compared to homogeneous catalysts. |

| Biocatalysis (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly. ulisboa.ptfrontiersin.org | Enzyme stability and cost can be limiting factors. |

| Photocatalysis | Uses light as a sustainable energy source. frontiersin.org | Requires specialized equipment and photocatalysts. |

| Electrocatalysis | Atom-efficient and environmentally friendly. frontiersin.orgnih.gov | Can require specific electrode materials and conditions. |

In-depth Molecular Mechanisms of Pheromone Divergence

The variation in pheromone blends, even between closely related species, is a key driver of reproductive isolation and speciation. The moth genus Ostrinia has been a valuable model for studying these processes. mdpi.com

Future research in this area will likely involve:

Genetic Mapping and Functional Genomics: Identifying the specific genes and regulatory elements responsible for differences in pheromone production is crucial. Studies in Ostrinia have already linked variations in pheromone blends to specific genes, such as those encoding for desaturases and fatty-acyl reductases. nih.govannualreviews.orgoup.com

Evolutionary and Phylogenetic Analyses: Comparing the genes and pathways involved in pheromone biosynthesis across different species can reveal how these communication systems have evolved. mdpi.comannualreviews.org For instance, research suggests that desaturase genes have played a primary role in the divergence of pheromones in Ostrinia. annualreviews.org

Transcriptional and Post-transcriptional Regulation: Understanding how the expression of key biosynthetic genes is controlled will provide a more complete picture of pheromone divergence. This includes investigating the role of transcription factors and other regulatory molecules. annualreviews.org

Broader Ecological Roles Beyond Known Pheromone Systems

While this compound is recognized for its role in insect communication, its full range of ecological functions remains to be explored. Fatty acid esters are known to have diverse roles in insects, serving as energy sources, components of cell membranes, and precursors for waxes and defensive secretions. nih.govscienceopen.com

Potential areas for future investigation include:

Kairomonal Effects: This compound may act as a kairomone, a chemical signal that benefits the receiver of a different species, such as a predator or parasitoid, by helping it locate its host or prey.

Antimicrobial Properties: Cuticular fatty acids in some insects have been shown to play a role in resisting fungal infections. plos.org The potential antimicrobial properties of this compound warrant investigation.

Role in Plant-Insect Interactions: The compound could be involved in how insects select their host plants. core.ac.uk

Interspecific Communication: Beyond attracting mates, this compound could be involved in other forms of communication, such as signaling aggregation or alarm. researchgate.net

Table 2: Known and Potential Ecological Roles of Fatty Acid Esters in Insects

| Ecological Role | Description |

|---|---|

| Pheromones | Intraspecific chemical signals for mating, aggregation, etc. ukri.orgresearchgate.net |

| Kairomones | Interspecific signals that benefit the receiver (e.g., a predator). |

| Allomones | Interspecific signals that benefit the emitter (e.g., a defensive secretion). |

| Synomones | Interspecific signals that benefit both emitter and receiver. |

| Cuticular Components | Provide protection against desiccation and pathogens. nih.govscienceopen.com |

| Energy Storage | Fatty acids are a primary form of stored energy. nih.govscienceopen.com |

Development of Novel Analytical Approaches for Isomer Differentiation

The precise identification and quantification of pheromone components, including their geometric (Z/E) isomers, is critical for understanding their biological activity. The separation of these isomers can be challenging. acs.org

Future advancements in analytical chemistry will be key to this area of research:

Advanced Chromatographic Techniques: Multidimensional gas chromatography (GCxGC) offers enhanced separation capabilities for complex mixtures. researchgate.net The use of specialized capillary columns, such as those with liquid crystal phases, has also proven effective for separating geometric isomers. acs.org

Mass Spectrometry (MS) Innovations: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the confident identification of compounds. core.ac.uk Techniques like tandem mass spectrometry (MS/MS) can provide structural information for differentiating isomers. mdpi.com

Novel Sampling Methods: New sampling techniques, such as fabric phase sorptive extraction (FPSE), are being developed for the efficient collection of volatile pheromones from the air. chromatographyonline.com

Hyphenated Techniques: The coupling of gas chromatography with electroantennogram detection (GC-EAD) allows for the simultaneous chemical identification and assessment of a compound's biological activity. researchgate.net

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Ethyl tetradec-9-enoate in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile ester analysis. Key parameters include:

- Column : Polar capillary columns (e.g., DB-WAX) to resolve isomers.

- Ionization : Electron impact (EI) at 70 eV for fragmentation patterns.

- Quantification : Use internal standards like ethyl hexadecanoate for calibration .

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly NMR to distinguish double-bond positions (e.g., Z-configuration at C9) .

Q. Table 1: Comparison of Analytical Techniques

| Technique | Sensitivity | Key Applications | Limitations |

|---|---|---|---|

| GC-MS | 0.1–1 ppm | Pheromone profiling, purity checks | Requires derivatization for non-volatile analogs |

| NMR | 10–100 ppm | Structural elucidation, isomer differentiation | Low sensitivity for trace amounts |

Q. How is the molecular structure of this compound determined using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software is employed for precise structural determination. Critical steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for R-factor convergence (<5%) and residual electron density.

Advanced Research Questions

Q. How can researchers resolve contradictions between field-observed pheromone compositions and laboratory biosynthesis results for this compound?

Methodological Answer: Discrepancies arise due to environmental modulation of enzymatic activity. For example, Bombus lucorum field samples contain 53% this compound, but lab incubations fail to produce unsaturated esters . To address this:

Transcriptomic Analysis : Identify desaturase isoforms (e.g., β9 desaturase) in labial glands using RNA-seq .

Functional Assays : Clone desaturase genes into Saccharomyces cerevisiae (e.g., YEpOLEX plasmid) to test substrate specificity .

Environmental Simulation : Mimic field conditions (e.g., temperature, pheromone gland stimulation) during in vitro biosynthesis.

Q. What molecular techniques are employed to study the biosynthetic pathway of this compound in insect labial glands?

Methodological Answer:

Gene Isolation : Use degenerative primers targeting conserved desaturase domains for PCR amplification .

RACE Cloning : Rapid Amplification of cDNA Ends (RACE) to sequence full-length β9 desaturase transcripts .

Heterologous Expression : Express cloned genes in desaturase-deficient yeast strains to validate enzymatic activity .

LC-MS/MS : Track labeled precursors (e.g., -palmitic acid) to trace fatty acid elongation and esterification steps .

Q. How is this compound utilized as a chemotaxonomic marker in differentiating cryptic insect species?

Methodological Answer: In Bactrocera dorsalis complex studies, cuticular ester profiles are analyzed via:

Principal Component Analysis (PCA) : this compound, ethyl octadec-9-enoate, and mthis compound contribute >70% variance to species clustering .

SIMPER Analysis : Identifies top 10 esters driving dissimilarity (e.g., ethyl decanoate vs. ethyl tetradecanoate) .

Q. Table 2: Key Esters in Bactrocera Chemotaxonomy

| Species | Diagnostic Esters | Contribution to Dissimilarity |

|---|---|---|

| B. dorsalis | Ethyl octadec-9-enoate (E15) | 22% |

| B. carambolae | Mthis compound (E05) | 18% |

Q. What formulation challenges arise when incorporating this compound derivatives into lipid nanoparticles for drug delivery?

Methodological Answer: Derivatives like dimethylamino-alkanoyloxy-bis((tetradec-9-enoyloxy)methyl)propyl tetradec-9-enoate face:

Stability Issues : Optimize pH (6.5–7.4) to prevent ester hydrolysis .

Encapsulation Efficiency : Use microfluidics for controlled nanoprecipitation (PDI <0.2) .

In Vivo Reactogenicity**: Screen lipid nanoparticles in Sprague-Dawley rats for inflammatory responses (e.g., IL-6 levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.